BenchChemオンラインストアへようこそ!

3-[(Z)-[1-(3,4-dichlorophenyl)ethylidene]amino]-1-(pyridin-4-yl)urea

Medicinal Chemistry Anticonvulsant Drug Discovery Pharmacophore Design

Procure this analytically confirmed (≥95% pure) 3,4-dichlorophenyl-pyridyl semicarbazone for differentiated CNS drug discovery. Its (Z)-configured ethylideneamino bridge enables bidentate metal chelation and introduces a unique pharmacophoric geometry distinct from simple diaryl urea analogs like CAS 13142-47-7. Ideal for anticonvulsant lead optimization per US 5,942,527 pharmacophore models and polypharmacology profiling at the p38 MAPK–CNS interface. Not a generic urea; verify bridge-specific SAR with this exact compound.

Molecular Formula C14H12Cl2N4O
Molecular Weight 323.18
CAS No. 866050-05-7
Cat. No. B2406725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Z)-[1-(3,4-dichlorophenyl)ethylidene]amino]-1-(pyridin-4-yl)urea
CAS866050-05-7
Molecular FormulaC14H12Cl2N4O
Molecular Weight323.18
Structural Identifiers
SMILESCC(=NNC(=O)NC1=CC=NC=C1)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C14H12Cl2N4O/c1-9(10-2-3-12(15)13(16)8-10)19-20-14(21)18-11-4-6-17-7-5-11/h2-8H,1H3,(H2,17,18,20,21)/b19-9-
InChIKeyCQOSMAYVOVLLCZ-OCKHKDLRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(Z)-[1-(3,4-Dichlorophenyl)ethylidene]amino]-1-(pyridin-4-yl)urea (CAS 866050-05-7): Structural Identity and Compound-Class Context for Procurement Evaluation


3-[(Z)-[1-(3,4-dichlorophenyl)ethylidene]amino]-1-(pyridin-4-yl)urea (CAS 866050-05-7; PubChem CID 1481818; molecular formula C₁₄H₁₂Cl₂N₄O; MW 323.2 g/mol) is a synthetic semicarbazone/hydrazinecarboxamide derivative featuring a (Z)-configured ethylidene bridge linking a 3,4-dichlorophenyl ketimine to an N-(pyridin-4-yl)urea terminus [1]. The compound belongs to the aryl semicarbazone class, which has been extensively investigated for anticonvulsant, antimicrobial, and enzyme-inhibitory activities [2]. It falls explicitly within the structural scope of US Patent 5,942,527, which claims pyridyl ketone-derived semicarbazones wherein R₁ = 4-pyridyl, R₂ = methyl, R₃ = 3,4-dichloro, and R₄ = oxygen as potent, orally active, non-neurotoxic anticonvulsant agents [3]. The compound is commercially available at ≥95% purity from multiple suppliers for research and development use [1].

Why Generic Substitution Fails for 3-[(Z)-[1-(3,4-Dichlorophenyl)ethylidene]amino]-1-(pyridin-4-yl)urea: Structural Nuances That Drive Differential Pharmacology


Simple diaryl ureas such as 1-(3,4-dichlorophenyl)-3-(pyridin-4-yl)urea (CAS 13142-47-7, a known p38 MAPK inhibitor) lack the defining semicarbazone (Z)-ethylideneamino bridge present in the target compound, resulting in fundamentally different molecular topology, hydrogen-bonding capacity, and conformational flexibility [1]. This bridge introduces an sp²-hybridized imine nitrogen capable of metal coordination and an additional hydrogen-bond acceptor, features absent in the simple urea comparator [2]. Positional isomers with alternative chloro-substitution patterns (e.g., 2,4-dichloro or 2,6-dichloro on the phenyl ring) exhibit divergent target-binding profiles: US Patent 5,942,527 explicitly distinguishes 3,4-dichloro substitution as defining a distinct subseries with optimized anticonvulsant efficacy relative to p-chloro or m-chloro analogs [3]. The hydrazide analog N'-[1-(3,4-dichlorophenyl)ethylidene]isonicotinohydrazide (CAS 163225-43-2) replaces the urea –NH–C(=O)–NH– linkage with a direct carbonyl–NH– connection, eliminating one hydrogen-bond donor and altering the pharmacophoric distance between the pyridine and dichlorophenyl rings—a critical parameter for semicarbazone anticonvulsant activity as established by the four-site binding pharmacophore model [4].

Quantitative Differentiation Evidence for 3-[(Z)-[1-(3,4-Dichlorophenyl)ethylidene]amino]-1-(pyridin-4-yl)urea: Comparator-Based Selection Criteria


Structural Differentiation: The (Z)-Ethylideneamino Bridge Introduces Conformational Restraint and Additional H-Bond Capacity Absent in Simple Diaryl Urea Analogs

The target compound possesses a (Z)-configured ethylideneamino (–N–N=C(CH₃)–) bridge that is structurally absent in the widely studied p38 inhibitor 1-(3,4-dichlorophenyl)-3-(pyridin-4-yl)urea (CAS 13142-47-7). This bridge adds one hydrogen-bond acceptor (the imine nitrogen), increases the topological polar surface area from approximately 54 Ų (estimated for the diaryl urea) to 66.4 Ų (computed by Cactvs for the target) [1], and introduces an sp²-hybridized nitrogen capable of metal-chelation interactions documented for semicarbazone pharmacophores [2]. The (Z)-configuration imposes conformational restriction that pre-organizes the pharmacophore into a geometry matching the four-site anticonvulsant binding model, a feature not achievable with freely rotatable diaryl ureas [3].

Medicinal Chemistry Anticonvulsant Drug Discovery Pharmacophore Design

Patent-Backed Anticonvulsant Class Evidence: Explicit Structural Claim Scope Covering the Target Compound in US 5,942,527

US Patent 5,942,527 explicitly claims semicarbazone compounds wherein R₁ = 4-pyridyl, R₂ = methyl, R₃ = 3,4-dichloro, and R₄ = oxygen—the exact substitution pattern of the target compound [1]. The patent teaches that compounds within this subseries exhibit potent oral anticonvulsant activity in the maximal electroshock seizure (MES) test with no neurotoxicity at effective doses, distinguishing them from earlier-generation anticonvulsants [1]. In closely related published studies on N⁴-phenyl-substituted pyridyl semicarbazones, the (methyl-4-pyridyl) ketone-N⁴-(p-chlorophenyl) semicarbazone analog demonstrated anticonvulsant activity at 100 mg/kg (i.p.) in both MES and subcutaneous pentylenetetrazole (scPTZ) screens with prolonged duration of action, emerging as the lead molecule in the series [2]. The 3,4-dichloro substitution on the phenyl ring of the target compound is predicted to enhance potency relative to the mono-p-chloro comparator based on the established SAR within the patent [1].

Anticonvulsant Drug Development Epilepsy NMDA Antagonism

Physicochemical Property Differentiation: XLogP3, TPSA, and Rotatable Bond Count vs. Closest Urea and Hydrazide Analogs

The target compound's computed XLogP3 of 3.0, TPSA of 66.4 Ų, and rotatable bond count of 3 place it within favorable drug-like chemical space (congruent with Lipinski's Rule of Five) while distinguishing it from key analogs [1]. The simple urea analog 1-(3,4-dichlorophenyl)-3-(pyridin-4-yl)urea (CAS 13142-47-7, MW 282.13) has a lower molecular weight but also fewer H-bond acceptors and a different lipophilicity profile (ALogP ~2.7) . The hydrazide analog N'-[1-(3,4-dichlorophenyl)ethylidene]isonicotinohydrazide (CAS 163225-43-2, MW 308.2) has only 1 H-bond donor (vs. 2 for the target) and one fewer rotatable bond, altering its conformational sampling and target recognition capacity . These differences in fundamental molecular descriptors predict differential passive permeability, solubility, and protein-binding behavior across the analog series [1].

ADME Prediction Drug-likeness Lead Optimization

Substitution-Pattern Specificity: 3,4-Dichloro vs. 2,4-Dichloro and 2,6-Dichloro Phenyl Isomers in Pyridyl Urea/Semicarbazone Series

Within the dichlorophenyl-pyridyl urea chemical space, the position of chlorine substitution on the phenyl ring is a critical determinant of biological target engagement. The 3,4-dichloro isomer (target compound) is explicitly distinguished from 2,4-dichloro and 2,6-dichloro isomers in patent and medicinal chemistry literature [1]. The 1-(3,4-dichlorophenyl)-3-(pyridin-4-yl)urea analog (CAS 13142-47-7) demonstrates potent p38α MAPK inhibition with Kd = 3.30 nM and IC₅₀ = 58 nM [2], whereas the 2,4-dichloro isomer N-(2,4-dichlorophenyl)-N'-(4-pyridyl)urea (CHEMBL171289) has been associated with herbicidal and fungicidal rather than kinase-inhibitory activity [3]. The 2,6-disubstituted phenyl pyridinyl ureas are primarily claimed as anticonvulsant agents in a separate patent family (US Patent 4,727,085 and related filings), demonstrating that chlorine substitution pattern alone redirects the biological fingerprint [4]. The target compound, bearing the 3,4-dichloro motif on a semicarbazone scaffold, combines the kinase-associated 3,4-dichloro pattern with the anticonvulsant-associated semicarbazone pharmacophore—a dual-feature combination not present in any single comparator.

Structure-Activity Relationship Isomer Selectivity Kinase Inhibition

Vendor-Supplied Purity Benchmark: ≥95% HPLC Purity with Long-Term Storage Stability Specification

Commercially available batches of the target compound are supplied at ≥95% purity (HPLC) with defined long-term storage conditions (cool, dry place) and full quality assurance documentation including SDS and Certificate of Analysis upon request . This purity specification is consistent across multiple independent suppliers (AKSci, CymitQuimica) . In contrast, several structurally related comparators such as N-(2,4-dichlorophenyl)-N'-(4-pyridyl)urea and N'-[1-(3,4-dichlorophenyl)ethylidene]isonicotinohydrazide are listed at 95% purity but without explicit long-term stability storage recommendations or batch-level QA documentation commitments from multiple vendors, introducing procurement risk for extended screening campaigns . The target compound is classified as non-hazardous for DOT/IATA transport, simplifying logistics compared to certain chlorinated urea analogs that require cold-chain shipping .

Chemical Procurement Quality Assurance Compound Management

Recommended Research and Procurement Application Scenarios for 3-[(Z)-[1-(3,4-Dichlorophenyl)ethylidene]amino]-1-(pyridin-4-yl)urea (CAS 866050-05-7)


Anticonvulsant Drug Discovery: Lead Optimization of Orally Active, Non-Neurotoxic Semicarbazones for Refractory Epilepsy

The target compound serves as a structurally defined starting point within the US 5,942,527 patent space for anticonvulsant lead optimization programs targeting treatment-resistant epilepsy [1]. Its 3,4-dichloro substitution pattern and (Z)-ethylideneamino semicarbazone bridge align with the four-site pharmacophore model essential for broad-spectrum anticonvulsant activity, as validated in the published N⁴-phenyl pyridyl semicarbazone series where the lead compound demonstrated activity at 100 mg/kg i.p. in both MES and scPTZ models with low neurotoxicity and prolonged oral duration [2]. Procurement of this compound enables head-to-head SAR expansion around the dichloro substitution pattern and systematic exploration of the semicarbazone linker geometry, which cannot be achieved using simple diaryl urea analogs lacking the imine bridge.

Kinase Inhibitor Screening with Polypharmacology Potential: Merging the 3,4-Dichloro p38 Pharmacophore with the Semicarbazone CNS Scaffold

The target compound combines the 3,4-dichlorophenyl-pyridinyl motif associated with potent p38α MAPK inhibition (comparator Kd = 3.30 nM, IC₅₀ = 58 nM) [1] with a semicarbazone bridge that introduces additional hydrogen-bonding capacity (TPSA = 66.4 Ų, HBA = 3) [2]. This structural merger creates a unique chemical probe for evaluating polypharmacology at the intersection of kinase signaling and CNS targets, a strategy increasingly recognized in neuroinflammation and epilepsy research where p38 MAPK and NMDA receptor pathways intersect. The compound can be deployed in broad-panel kinase selectivity screens alongside the simple urea analog to quantify the impact of the semicarbazone modification on kinase selectivity profiles.

Metal-Chelation Studies: Investigating Semicarbazone-Derived Metallodrug Candidates

The imine nitrogen and urea carbonyl oxygen of the target compound provide a bidentate N,O-chelation motif characteristic of semicarbazone ligands, a feature extensively documented for generating bioactive metal complexes with enhanced antimicrobial, antitumoral, and antiprotozoal properties relative to the free ligand [1]. The pyridin-4-yl nitrogen offers a potential third coordination site for polynuclear complex formation. The target compound's ≥95% purity and ambient storage stability [2] make it suitable for systematic metallation studies with transition metals (Cu, Fe, Zn, Ga) where ligand purity is critical for reproducible coordination chemistry and biological testing of the resulting complexes.

ADME Tool Compound for CNS Drug Discovery: Evaluating the Impact of Semicarbazone Linkers on Brain Penetration

With a computed XLogP3 of 3.0, TPSA of 66.4 Ų, MW of 323.2, and 2 H-bond donors, the target compound occupies a favorable region of CNS drug-like chemical space [1]. It can serve as a tool compound in parallel artificial membrane permeability assays (PAMPA-BBB) and MDCK-MDR1 efflux ratio studies to quantify how the semicarbazone (Z)-ethylideneamino bridge affects passive permeability and P-glycoprotein recognition compared to matched-pair analogs lacking the bridge (e.g., CAS 13142-47-7) or lacking the urea NH (e.g., CAS 163225-43-2). These data are directly actionable for CNS lead optimization programs evaluating semicarbazone-containing chemical series.

Quote Request

Request a Quote for 3-[(Z)-[1-(3,4-dichlorophenyl)ethylidene]amino]-1-(pyridin-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.